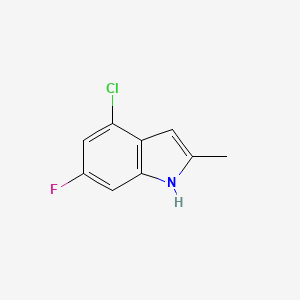

4-chloro-6-fluoro-2-methyl-1H-indole

CAS No.:

Cat. No.: VC18035609

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClFN |

|---|---|

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | 4-chloro-6-fluoro-2-methyl-1H-indole |

| Standard InChI | InChI=1S/C9H7ClFN/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,1H3 |

| Standard InChI Key | VKPDUUCPUQIXSV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2Cl)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-chloro-6-fluoro-2-methyl-1H-indole is C₉H₆ClF₂N, with a molecular weight of 216.6 g/mol. Its structure comprises an indole backbone (a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) modified with three substituents:

-

Chlorine at the 4-position of the benzene ring.

-

Fluorine at the 6-position of the benzene ring.

-

Methyl group at the 2-position of the pyrrole ring.

The presence of electronegative halogens (Cl, F) and a methyl group influences its electronic distribution, solubility, and intermolecular interactions. For comparison, the unsubstituted indole has a melting point of 52–54°C and a boiling point of 253–254°C , while halogenation typically increases these values due to enhanced molecular polarity and van der Waals forces.

Table 1: Estimated Physical Properties of 4-Chloro-6-Fluoro-2-Methyl-1H-Indole

Synthesis Pathways

The synthesis of 4-chloro-6-fluoro-2-methyl-1H-indole likely involves multi-step halogenation and functionalization of a pre-existing indole scaffold. Key methodologies inferred from related compounds include:

Catalytic Reduction of Nitrobenzyl Carbonyl Compounds

A patent describing the production of 6-fluoro-2-methylindole via catalytic reduction of 2-nitrobenzyl carbonyl compounds offers a plausible route . By substituting the starting material with a 4-chloro-2-nitrobenzyl carbonyl precursor, the chloro group could be retained during the reduction process. The reaction employs carbon monoxide and a metal catalyst (e.g., palladium or ruthenium) under mild conditions to minimize dehalogenation, a common issue in traditional hydrogenation methods .

Example Reaction:

Post-Synthesis Halogenation

Chemical Reactivity and Stability

The compound’s reactivity is dominated by:

-

Electrophilic Substitution: The indole’s benzene ring is electron-rich, favoring reactions at positions activated by substituents. The 4-chloro group deactivates the ring but directs incoming electrophiles to the 5- and 7-positions.

-

Acid-Base Behavior: The NH group in the pyrrole ring (pKa ~17) can undergo deprotonation under strongly basic conditions, forming an indolyl anion capable of nucleophilic attacks .

-

Thermal Stability: Halogenated indoles generally exhibit stability up to 200–300°C, though decomposition may occur at higher temperatures or under prolonged heating .

Applications and Industrial Relevance

While no direct applications of 4-chloro-6-fluoro-2-methyl-1H-indole are documented, its structural analogs are pivotal in pharmaceutical and agrochemical industries:

-

Pharmaceutical Intermediates: Fluorinated and chlorinated indoles are precursors to serotonin receptor modulators and kinase inhibitors . For example, 6-fluoro-2-methylindole derivatives have been explored as anti-inflammatory agents .

-

Agrochemicals: Chloro-fluoro indoles serve as building blocks for herbicides and fungicides, leveraging their bioactivity and metabolic stability .

Future Directions

Further research should prioritize:

-

Optimized Synthetic Routes: Developing one-pot methodologies or flow chemistry systems to improve yield and selectivity.

-

Biological Screening: Evaluating the compound’s potential in drug discovery campaigns targeting neurodegenerative diseases or cancer.

-

Computational Modeling: Using DFT calculations to predict reactivity and guide synthetic efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume